molecular formula C10H11ClN4O B179331 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine CAS No. 7306-68-5

6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

Cat. No. B179331
Key on ui cas rn: 7306-68-5
M. Wt: 238.67 g/mol
InChI Key: QSTASPNCKDPSAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181221B2

Procedure details

To a solution of a given 6-chloro-9H-purine (A-1) (1.29 mol, 1 eq) and TsOH (0.02 mol, 0.015 eq) in ethyl acetate (1000 mL), 3,4-dihydro-2H-pyran (1.94 mol, 1.5 eq) is added and the resulting mixture is stirred at reflux for 2 h. The reaction mixture is allowed to cool to RT, aqueous Na2CO3 solution (3%, 500 mL) is added and the resulting mixture is stirred for 10 min. The organic layer is separated, washed with water (500 mL×2) and brine (500 mL), dried over anhydrous Na2SO4, and filtered. The filtrate is concentrated in vacuo. The product is dissolved in ethyl acetate (50 mL), and then n-heptane (500 mL) is added. The resulting mixture is stirred at RT for 1 h. The precipitate is collected by filtration, rinsed with heptane (100 mL) and dried in vacuo to afford the product 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (A-2) as a yellowish solid.
Quantity
1.29 mol
Type
reactant
Reaction Step One
Name
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
1.94 mol
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[CH:9][N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][NH:6]2.CC1C=CC(S(O)(=O)=O)=CC=1.[O:22]1[CH:27]=[CH:26][CH2:25][CH2:24][CH2:23]1.C([O-])([O-])=O.[Na+].[Na+]>C(OCC)(=O)C>[Cl:1][C:2]1[N:10]=[CH:9][N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][N:6]2[CH:23]1[CH2:24][CH2:25][CH2:26][CH2:27][O:22]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
1.29 mol
Type
reactant
Smiles
ClC1=C2N=CNC2=NC=N1
Name
Quantity
0.02 mol
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
1.94 mol
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
the resulting mixture is stirred for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with water (500 mL×2) and brine (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The product is dissolved in ethyl acetate (50 mL)
ADDITION
Type
ADDITION
Details
n-heptane (500 mL) is added
STIRRING
Type
STIRRING
Details
The resulting mixture is stirred at RT for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by filtration
WASH
Type
WASH
Details
rinsed with heptane (100 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2N=CN(C2=NC=N1)C1OCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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